Cas no 870-63-3 (1-bromo-3-methyl-but-2-ene)

L'1-bromo-3-metil-but-2-ene è un composto organico alogenato appartenente alla classe degli alcheni bromurati. La sua struttura chimica presenta un doppio legame in posizione 2 e un gruppo bromo in posizione 1, uniti a una catena idrocarburica ramificata con un gruppo metile in posizione 3. Questo composto è particolarmente utile in sintesi organica come intermedio per la produzione di farmaci, fragranze e altri composti specializzati. La presenza del gruppo bromo ne facilita le reazioni di sostituzione e addizione, rendendolo un reagente versatile. La sua stabilità a temperatura ambiente e la buona reattività lo rendono adatto per applicazioni in condizioni controllate. La purezza del prodotto è garantita attraverso processi di purificazione avanzati.
1-bromo-3-methyl-but-2-ene structure
1-bromo-3-methyl-but-2-ene structure
Nome del prodotto:1-bromo-3-methyl-but-2-ene
Numero CAS:870-63-3
MF:C5H9Br
MW:149.028960943222
MDL:MFCD00000242
CID:40106
PubChem ID:70092

1-bromo-3-methyl-but-2-ene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Bromo-3-methyl-2-butene
    • Isoamylene bromide
    • 3,3-Dimethyl allyl bromide
    • PRENYL BROMIDE
    • 1-Brom-3-methyl-2-buten(4-2,2)
    • 1-bromo-3-methyl-2-buten
    • 2-Butene,1-bromo-3-methyl-
    • 3,3-Dimethallylbromide
    • 3-Methyl-1-bromo-2-butene
    • 3-Methyl-2-butyenyl bromide
    • 3-Methyl-butenyl bromide
    • 3-Methylcrotyl bromide
    • 1-Bromo-3-methyl-2-butene (stabilized with Silver chip)
    • 1-Bromo-3-methylbut-2-ene
    • 3-methyl-2-buten-1-yl bromide
    • 3-Methyl-2-butenyl BroMide
    • Dimethylallylbromide
    • Isopentenyl bromide
    • Isoprenehydrobromide
    • Isoprenylbromide
    • 3-Methyl-2-butenyl Bromide (stabilized with Silver chip)
    • γ-Methylcrotyl Bromide (stabilized with Silver chip)
    • 4-Bromo-2-methyl-2-butene
    • 1-bromo-3-methyl-but-2-ene
    • 1-Bromo-3-methyl-2-butene (ACI)
    • 3,3-Dimethallyl bromide
    • 3,3-Dimethylallyl bromide
    • Dimethylallyl bromide
    • Isoprene hydrobromide
    • Isoprenyl bromide
    • γ,γ-Dimethylallyl bromide
    • 4-bromo-2-methyl2-butene
    • 2-methyl-4-bromo-2-butene
    • 3,3-dimethyl-allyl bromide
    • EINECS 212-799-5
    • 3,3-dimethylallylbromide
    • gamma-Methylcrotyl Bromide
    • 1-Bromo-3-methyl-2-butene (90per cent)
    • W-104044
    • SCHEMBL39385
    • 4 -bromo-2-methyl-2-butene
    • 3-methyl-2- butenyl bromide
    • 3,3-Dimethylallyl bromide, technical grade, ~90%
    • NS00039166
    • InChI=1/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3
    • 3-methyl-but-2-enyl bromide
    • DB-005707
    • 1-Bromo-3-methyl-2 butene (stabilized with 0.05 wt% HQ and 0.05 wt.% EBU)
    • DTXSID2061228
    • CS-W023163
    • F8884-9145
    • AKOS015841068
    • J-802026
    • 1-Bromo-3-methyl-2-butene (90%)
    • MFCD00000242
    • 3-methyl-2-butenylbromide
    • 3,3-dimethyallyl bromide
    • .gamma.,.gamma.-Dimethylallyl bromide
    • STR03765
    • EN300-87405
    • B0844
    • LOYZVRIHVZEDMW-UHFFFAOYSA-
    • 2-Butene, 1-bromo-3-methyl-
    • 870-63-3
    • MDL: MFCD00000242
    • Inchi: 1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3
    • Chiave InChI: LOYZVRIHVZEDMW-UHFFFAOYSA-N
    • Sorrisi: BrC/C=C(\C)/C
    • BRN: 1420778

Proprietà calcolate

  • Massa esatta: 147.98900
  • Massa monoisotopica: 147.989
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 1
  • Complessità: 51
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.5

Proprietà sperimentali

  • Colore/forma: Fluidi. Sensibile alla luce e all'aria.
  • Densità: 1.29 g/mL at 20 °C(lit.)
  • Punto di fusione: -106.7°C (estimate)
  • Punto di ebollizione: 135°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 104 ° f
    Celsius: 40 ° c
  • Indice di rifrazione: n20/D 1.489(lit.)
  • Coefficiente di ripartizione dell'acqua: Immiscible with water
  • PSA: 0.00000
  • LogP: 2.34750
  • Sensibilità: Light Sensitive
  • Solubilità: Solubile in etanolo, benzene, cloroformio, etere, acetone, insolubile in acqua.

1-bromo-3-methyl-but-2-ene Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS05
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H226,H314
  • Dichiarazione di avvertimento: P280,P305+P351+P338,P310
  • Numero di trasporto dei materiali pericolosi:UN 2920 8/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 10-34
  • Istruzioni di sicurezza: S26-S36/37/39-S45-S16
  • CODICI DEL MARCHIO F FLUKA:8-10-19-23
  • Identificazione dei materiali pericolosi: C
  • Frasi di rischio:R10; R11; R20/21/22; R34
  • PackingGroup:II
  • Gruppo di imballaggio:III
  • Classe di pericolo:3
  • TSCA:Yes
  • Condizioni di conservazione:0-10°C
  • Termine di sicurezza:3

1-bromo-3-methyl-but-2-ene Dati doganali

  • CODICE SA:2903399090
  • Dati doganali:

    Codice doganale cinese:

    2903399090

    Panoramica:

    2903399090. Fluorazione di altri idrocarburi aciclici\derivati bromati o iodati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903399090. derivati bromurati, fluorurati o iodati di idrocarburi aciclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

1-bromo-3-methyl-but-2-ene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
053316-25g
1-Bromo-3-methyl-2 butene (stabilized with 0.05 wt% HQ and 0.05 wt.% EBU)
870-63-3 90%
25g
$104.00 2024-07-19
Oakwood
053316-5g
1-Bromo-3-methyl-2 butene (stabilized with 0.05 wt% HQ and 0.05 wt.% EBU)
870-63-3 90%
5g
$26.00 2024-07-19
Enamine
EN300-87405-0.1g
1-bromo-3-methylbut-2-ene
870-63-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-87405-25.0g
1-bromo-3-methylbut-2-ene
870-63-3 95.0%
25.0g
$79.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009178-10g
1-bromo-3-methyl-but-2-ene
870-63-3 CP
10g
¥45 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017322-50g
1-bromo-3-methyl-but-2-ene
870-63-3 93%
50g
¥249 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D104497-5g
1-bromo-3-methyl-but-2-ene
870-63-3 90%
5g
¥82.90 2023-09-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08356-10g
1-bromo-3-methyl-but-2-ene
870-63-3 97%
10g
245.00 2021-06-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017322-250g
1-bromo-3-methyl-but-2-ene
870-63-3 93%
250g
¥984 2024-05-21
Enamine
EN300-87405-1.0g
1-bromo-3-methylbut-2-ene
870-63-3 95.0%
1.0g
$24.0 2025-03-21

1-bromo-3-methyl-but-2-ene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine atom Solvents: Diethyl ether ,  Water
Riferimento
Sequential hydroformylation, aldol reactions: Stereochemical control towards the synthesis of the Labdane diterpenoid forskolin and related terpenoid natural products
Keraenen, Mark David, 2004, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine atom Solvents: Water
Riferimento
Investigations in the Stereoselective Synthesis of Indole Alkaloids through Intramolecular Hetero-Diels-Alder Reactions
Fahlbusch, Karl-Georg, 1984, , ,

Metodo di produzione 3

Condizioni di reazione
Riferimento
Reaction gas chromatography: study of the photodecomposition of halogenated hydrocarbons
Pacakova, V.; et al, Chromatographia, 1988, 25(7), 621-6

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ;  2 h, 0 °C
Riferimento
Scalable synthesis of the aroma compounds d6-β-ionone and d6-β-cyclocitral for use as internal standards in stable isotope dilution assays
Mosaferi, Shabnam; et al, Tetrahedron Letters, 2020, 61(51),

Metodo di produzione 5

Condizioni di reazione
Riferimento
Use of hydrogen chloride for the synthesis of organochlorine solvents
Kartashov, L. M.; et al, Khlorist. Vodorod v Khlororgan. Sinteze, 1987, 118, 118-42

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 20 min, rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Water
Riferimento
Nickel-Catalyzed Regioselective Reductive Cross-Coupling of Aryl Halides with Polysubstituted Allyl Halides in the Presence of Imidazolium Salts
Zhang, Zhan; et al, Synlett, 2015, 26(20), 2784-2788

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Phosphorus tribromide ;  30 min, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Studies on Taxadiene Synthase: Interception of the Cyclization Cascade at the Isocembrene Stage with GGPP Analogues
Chow, Siew Yin; et al, Journal of Organic Chemistry, 2005, 70(24), 9997-10003

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen bromide
Riferimento
Abnormal transformations of derivatives of isoprene and of β, γ-dimethylbutadiene
Claisen, L.; et al, Journal fuer Praktische Chemie (Leipzig), 1922, 105, 65-92

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
Synthesis and application of coenzyme Q10
Mao, Jin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2005, 13(10), 22-24

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  3 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ;  2 h, 0 °C
Riferimento
Scalable synthesis of the aroma compounds d6-β-ionone and d6-β-cyclocitral for use as internal standards in stable isotope dilution assays
Mosaferi, Shabnam; et al, Tetrahedron Letters, 2020, 61(51),

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether
3.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Riferimento
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetyl bromide Solvents: Dichloromethane ;  1 h, rt
Riferimento
A novel one-pot conversion of allyl alcohols into primary allyl halides mediated by acetyl halide
Kishali, Nurhan; et al, Helvetica Chimica Acta, 2008, 91(1), 67-72

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Chlorine
Riferimento
Studies on formation of volatile chlorinated organic compounds by aqueous chlorination of aromatic hydrocarbons
Sayato, Yasuyoshi; et al, Suishitsu Odaku Kenkyu (1978-1991), 1987, 10(9), 547-54

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether
2.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Riferimento
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; overnight, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 20 min, rt
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Water
Riferimento
Nickel-Catalyzed Regioselective Reductive Cross-Coupling of Aryl Halides with Polysubstituted Allyl Halides in the Presence of Imidazolium Salts
Zhang, Zhan; et al, Synlett, 2015, 26(20), 2784-2788

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: 1-Bromo-N,N,2-trimethyl-1-propen-1-amine Solvents: Chloroform-d ;  0 °C; 0 °C → rt; 30 min, rt
Riferimento
A mild method for the replacement of a hydroxyl group by halogen: 3. the dichotomous behavior of α-haloenamines towards allylic and propargylic alcohols
Munyemana, Francois; et al, Tetrahedron, 2021, 89,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; rt
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  15 - 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Visible-Light-Promoted Intramolecular α-Allylation of Aldehydes in the Absence of Sacrificial Hydrogen Acceptors
Liu, Jia-Li; et al, Organic Letters, 2020, 22(18), 7369-7372

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 °C; 1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; rt
3.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  15 - 30 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Visible-Light-Promoted Intramolecular α-Allylation of Aldehydes in the Absence of Sacrificial Hydrogen Acceptors
Liu, Jia-Li; et al, Organic Letters, 2020, 22(18), 7369-7372

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; 60 min, rt
Riferimento
Three-component three-bond forming cascade via palladium photoredox catalysis
Bellotti, Peter; et al, Chemical Science, 2021, 12(5), 1810-1817

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Riferimento
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine
Riferimento
Stereospecific, R2AlCl-promoted intramolecular ene reaction of a 1,6-dienoate: evidence for a concerted mechanism
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1984, 67(3), 730-8

Metodo di produzione 22

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  3 h, -78 °C; -78 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Acetyl bromide Solvents: Dichloromethane ;  1 h, rt
Riferimento
A novel one-pot conversion of allyl alcohols into primary allyl halides mediated by acetyl halide
Kishali, Nurhan; et al, Helvetica Chimica Acta, 2008, 91(1), 67-72

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Hydrogen bromide
Riferimento
The formation of cyclic ethers from olefinic alcohols. Part XIII. The oxidative cyclization of 5-methyl-4-hexen-1-ol, 6-methyl-5-hepten-2-ol, and 2,6-dimethyl-5-hepten-2-ol by means of lead tetraacetate
Mihailovic, Mihailo L.; et al, Journal of the Serbian Chemical Society, 1986, 51(1), 1-7

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -70 °C
1.2 0.5 h, -50 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0.5 h, rt
2.2 Reagents: Sodium sulfate Solvents: Water ;  0.5 h, rt
3.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ,  Water ;  1.5 h
Riferimento
Preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA) - design of a synthetic scheme to prepare any 13C- and 15N-isotopomer with high isotopic enrichment
Shrestha-dawadi, Prativa Bade; et al, European Journal of Organic Chemistry, 2003, (23), 4654-4663

Metodo di produzione 25

Condizioni di reazione
1.1 3 h, 130 - 140 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -70 °C
2.2 0.5 h, -50 °C; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0.5 h, rt
3.2 Reagents: Sodium sulfate Solvents: Water ;  0.5 h, rt
4.1 Reagents: Hydrogen bromide Solvents: Dichloromethane ,  Water ;  1.5 h
Riferimento
Preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA) - design of a synthetic scheme to prepare any 13C- and 15N-isotopomer with high isotopic enrichment
Shrestha-dawadi, Prativa Bade; et al, European Journal of Organic Chemistry, 2003, (23), 4654-4663

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Formaldehyde ,  Potassium carbonate Solvents: Water
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether
4.1 Reagents: Dibutyl sulfide ,  Silver tetrafluoroborate Solvents: Dichloromethane
Riferimento
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; et al, Tetrahedron Letters, 2007, 48(32), 5597-5600

1-bromo-3-methyl-but-2-ene Raw materials

1-bromo-3-methyl-but-2-ene Preparation Products

1-bromo-3-methyl-but-2-ene Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:870-63-3)1-bromo-3-methyl-but-2-ene
A929569
Purezza:99%/99%
Quantità:100g/250g
Prezzo ($):153.0/282.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:870-63-3)3,3-Dimethylallyl bromide
sfd8888
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta